Cas no 934-80-5 (4-Ethyl-1,2-dimethylbenzene)

4-Ethyl-1,2-dimethylbenzene is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄, commonly used as an intermediate in organic synthesis and specialty chemical production. Its structure, featuring an ethyl and two methyl substituents on a benzene ring, contributes to its stability and reactivity in electrophilic substitution reactions. This compound is valued for its role in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, where precise functionalization is required. Its well-defined isomerism and high purity make it suitable for research and industrial applications requiring consistent performance. The compound is typically handled under controlled conditions due to its flammability and potential health hazards upon prolonged exposure.
4-Ethyl-1,2-dimethylbenzene structure
4-Ethyl-1,2-dimethylbenzene structure
Product Name:4-Ethyl-1,2-dimethylbenzene
CAS No:934-80-5
MF:C10H14
MW:134.218163013458
MDL:MFCD00059234
CID:805082
PubChem ID:87569551
Update Time:2025-10-30

4-Ethyl-1,2-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-1,2-dimethylbenzene
    • 4-Ethyl-o-xylene
    • 1,2-Dimethyl-4-ethylbenzene
    • Benzene,4-ethyl-1,2-dimethyl-
    • 3,4-Dimethylethylbenzene
    • NSC 74183
    • 2-Methyl-p-ethyltoluene
    • o-Xylene, 4-ethyl-
    • Benzene, 4-ethyl-1,2-dimethyl-
    • 1-ethyl-3,4-dimethylbenzene
    • NSC74183
    • 4-ETHYL-ORTHO-XYLENE
    • 3,4-Dimethyl-1-ethylbenzene
    • 1,2-Dimethyl-4-ethyl benzene
    • o-Xylene, 4-ethyl- (8CI)
    • SBUYFICWQNHBCM-UHFFFAOYSA-N
    • SBB061288
    • FCH917660
    • 4-Ethyl-1,2-dimethylbenzene (ACI)
    • DTXSID6061317
    • Q27161917
    • DS-5262
    • UNII-S21X4T3N1G
    • EINECS 213-293-7
    • 4-ETHYL O-XYLENE
    • C77212
    • NSC-74183
    • CS-0152518
    • 934-80-5
    • AKOS006228185
    • E0281
    • S21X4T3N1G
    • NS00039565
    • MFCD00059234
    • DTXCID8048864
    • CHEBI:89727
    • MDL: MFCD00059234
    • Inchi: 1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
    • InChI Key: SBUYFICWQNHBCM-UHFFFAOYSA-N
    • SMILES: C1C(CC)=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 134.11000
  • Monoisotopic Mass: 134.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 96.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 0.8777 g/cm3 (15.2 ºC)
  • Melting Point: -67°C(lit.)
  • Boiling Point: 190°C
  • Flash Point: 61.5±7.3 ºC,
  • Refractive Index: 1.52531 (15.05 ºC)
  • Solubility: Insuluble (8.5E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 2.86580
  • Solubility: Not determined
  • Vapor Pressure: 0.8±0.2 mmHg at 25°C

4-Ethyl-1,2-dimethylbenzene Security Information

4-Ethyl-1,2-dimethylbenzene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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4-Ethyl-1,2-dimethylbenzene Production Method

Production Method 1

Reaction Conditions
Reference
Catalytic conversion of olefins to aromatics
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; Modhera, Bharat; Parikh, Parimal A., Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Production Method 4

Reaction Conditions
1.1 Catalysts: Alumina ,  Silica ;  2.5 MPa, 210 °C
Reference
Preparation of 4-ethyl-m-xylene from its isomer mixtures
, Japan, , ,

Production Method 5

Reaction Conditions
Reference
Alkylation of benzene, toluene and xylene isomers with C2, C3 and C4 aliphatic alcohols on TiO2-SiO2-Al2O3 and MoO3-SiO2-Al2O3
Sabu, K. R.; Rao, K. V. C.; Nair, C. G. R., Indian Journal of Chemistry, 1994, (11), 1053-61

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chloride
Babin, E. P.; Lozovoi, V. I.; Krasnoshchek, A. P.; Kurilo, L. I.; Begunov, N. A., Voprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9

Production Method 7

Reaction Conditions
Reference
Selective alkylation of xylenes with ethylene
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of aromatics over zeolite catalysts
, United States, , ,

Production Method 9

Reaction Conditions
Reference
Synthesis of diarylethanes and polycarboxylic acids
Farberov, M. I.; Vetrova, V. V.; Mironov, G. S.; Stolyarova, T. A.; Pavelko, N. V.; et al, Zhurnal Organicheskoi Khimii, 1968, 4(1), 163-8

Production Method 10

Reaction Conditions
1.1 550 °C
Reference
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

Production Method 11

Reaction Conditions
1.1 Reagents: Dodecane ,  Decane ,  Tridecane ,  Pentadecane ,  Hydrogen Catalysts: Ruthenium ;  134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Production Method 12

Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Reference
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

Production Method 13

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

4-Ethyl-1,2-dimethylbenzene Raw materials

4-Ethyl-1,2-dimethylbenzene Preparation Products

4-Ethyl-1,2-dimethylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:934-80-5)4-Ethyl-1,2-dimethylbenzene
Order Number:A902170
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:10
Price ($):402.0
Email:sales@amadischem.com

Additional information on 4-Ethyl-1,2-dimethylbenzene

Recent Advances in the Study of 4-Ethyl-1,2-dimethylbenzene (CAS: 934-80-5) and Its Applications in Chemical Biology and Medicine

4-Ethyl-1,2-dimethylbenzene (CAS: 934-80-5), a derivative of xylene, has recently garnered significant attention in the field of chemical biology and medicine due to its unique structural properties and potential applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential. The information presented herein is derived from recent peer-reviewed publications, industry reports, and technical documents, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the role of 4-Ethyl-1,2-dimethylbenzene as a key intermediate in the synthesis of more complex organic compounds. Its ethyl and methyl substituents offer versatility in chemical reactions, making it a valuable building block in pharmaceutical chemistry. For instance, researchers have utilized this compound in the development of novel drug candidates targeting inflammatory pathways. The compound's ability to modulate specific biochemical pathways has been demonstrated in vitro, suggesting its potential as a lead compound for further drug development.

In addition to its synthetic utility, 4-Ethyl-1,2-dimethylbenzene has been investigated for its biological activities. Recent in vitro and in vivo studies have shown that this compound exhibits anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic inflammatory diseases, where oxidative stress plays a critical role. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species, although further studies are needed to elucidate the precise molecular targets.

The pharmacokinetic profile of 4-Ethyl-1,2-dimethylbenzene has also been a subject of recent research. Preliminary data indicate that the compound has favorable absorption and distribution characteristics, with moderate metabolic stability. These properties make it a promising candidate for further preclinical development. However, challenges remain in optimizing its bioavailability and minimizing potential toxicity, which are areas of active investigation.

From an industrial perspective, the production and scalability of 4-Ethyl-1,2-dimethylbenzene have seen advancements. New catalytic methods have been developed to improve yield and reduce environmental impact, aligning with the growing emphasis on sustainable chemistry. These innovations are expected to facilitate the large-scale production of this compound, thereby supporting its broader application in drug discovery and development.

In conclusion, 4-Ethyl-1,2-dimethylbenzene (CAS: 934-80-5) represents a compound of significant interest in chemical biology and medicine. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility and potential. Ongoing research efforts are likely to uncover new applications and refine its therapeutic profile, making it a valuable asset in the pursuit of novel treatments for various diseases. Future studies should focus on addressing the current limitations and exploring its full pharmacological potential.

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Amadis Chemical Company Limited
(CAS:934-80-5)4-Ethyl-1,2-dimethylbenzene
A902170
Purity:99%
Quantity:5g
Price ($):402.0
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